Home > Products > Screening Compounds P99117 > Linagliptin impurity S
Linagliptin impurity S - 1638744-06-5

Linagliptin impurity S

Catalog Number: EVT-13532158
CAS Number: 1638744-06-5
Molecular Formula: C25H29BrN8O2
Molecular Weight: 553.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Linagliptin impurity S was first identified during the synthesis of linagliptin, where several process-related impurities were detected. The compound has been characterized through various analytical techniques, including high-performance liquid chromatography and mass spectrometry, which confirmed its presence in the synthesized product .

Classification

Chemically, linagliptin impurity S is classified as a xanthine derivative. Its molecular formula is C30H36N8O4C_{30}H_{36}N_{8}O_{4}, with a molecular weight of approximately 572.66 g/mol . This impurity is categorized under pharmaceutical impurities, specifically those arising from synthetic processes.

Synthesis Analysis

Methods

The synthesis of linagliptin impurity S involves several steps that typically include the reaction of various intermediates under controlled conditions. The methods employed can vary based on the specific synthetic route chosen, but they generally involve:

  • Reactions with Amines: Linagliptin impurity S can be formed through reactions involving amines and other functional groups present in the synthetic intermediates.
  • Use of Catalysts: Different catalysts may be employed to facilitate the reactions, ensuring higher yields and purity levels.

Technical Details

The synthesis process often requires careful monitoring of reaction conditions such as temperature, pH, and solvent choice. For instance, one method includes using ethanolamine as a reactant, which can lead to by-products that contribute to the formation of impurities . Advanced purification techniques like continuous-flow processes and counter-current chromatography are also utilized to minimize impurity levels in the final product .

Molecular Structure Analysis

Structure

Linagliptin impurity S has a complex molecular structure characterized by multiple rings and functional groups typical of xanthine derivatives. The structural representation includes:

  • Xanthine Core: The central structure is based on a purine framework.
  • Substituents: Various substituents such as butynyl and piperidinyl groups are attached to this core.

Data

The compound's structural data can be summarized as follows:

  • Molecular Formula: C30H36N8O4C_{30}H_{36}N_{8}O_{4}
  • Molecular Weight: 572.66 g/mol
  • CAS Number: 668273-74-3 .
Chemical Reactions Analysis

Reactions

Linagliptin impurity S can participate in various chemical reactions during its synthesis. Key reactions include:

  • Aminolysis: Incomplete reactions involving amines can lead to the formation of this impurity.
  • Hydrolysis: Water may react with some intermediates, resulting in further degradation or transformation into impurity S.

Technical Details

The formation of linagliptin impurity S is often linked to specific reaction pathways where intermediates do not fully convert into desired products. For example, side reactions involving residual intermediates can generate unwanted by-products .

Mechanism of Action

Process

Data

Research indicates that impurities like linagliptin impurity S may not exhibit direct pharmacological activity but could impact drug metabolism or stability when co-administered with linagliptin .

Physical and Chemical Properties Analysis

Physical Properties

Linagliptin impurity S exhibits properties typical of organic compounds, including:

  • Appearance: Generally exists as a solid or crystalline form.
  • Solubility: Solubility characteristics depend on the solvent used; polar solvents may enhance solubility due to hydrogen bonding capabilities.

Chemical Properties

Key chemical properties include:

  • Stability: Susceptible to degradation under acidic or oxidative conditions.
  • Reactivity: Can undergo further reactions under specific conditions, potentially leading to additional impurities .
Applications

Scientific Uses

Linagliptin impurity S serves primarily as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Understanding its formation helps improve synthetic routes and purification processes for linagliptin, ensuring that final products meet regulatory standards for safety and efficacy.

Introduction to Linagliptin Impurity S in Pharmaceutical Context

Role of Process-Related and Degradation Impurities in API Quality Control

Impurities in APIs constitute unwanted chemical entities that compromise drug safety, efficacy, and stability. According to ICH classifications, they originate from three primary sources: organic impurities (synthesis-derived intermediates, byproducts, degradation species), inorganic contaminants (catalysts, reagents), and residual solvents [1] [2]. For linagliptin, studies reveal heightened susceptibility to acid hydrolysis and oxidation, leading to multiple degradation products not observed under alkaline, thermal, or photolytic conditions [1]. Process-related impurities predominantly arise during synthesis steps—such as incomplete aminolysis, residual intermediates, or side reactions—as evidenced by five newly identified impurities during linagliptin process development, constituting 0.15%–0.5% of the drug substance [2].

The toxicological risk of impurities mandates stringent controls. ICH Q3A/B guidelines stipulate identification thresholds (typically 0.10% for daily doses ≤2g), necessitating advanced analytical strategies. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy are pivotal in structural elucidation. For instance, forced degradation studies employing ultra-performance liquid chromatography with photodiode array detection (UPLC-PDA) and LC-Q-ToF-MS characterized linagliptin degradants like OX-1 (C₂₅H₂₈N₈O₃) and AD-1 (C₂₅H₂₉N₇O₄), which share structural motifs with Impurity S [1] [5]. Such profiling enables the refinement of synthetic pathways and storage conditions to minimize impurity formation.

Table 1: Common Sources and Examples of Linagliptin Impurities

Origin CategoryFormation ConditionsExample ImpuritiesDetection Method
DegradationAcid hydrolysis, OxidationAD-1, AD-2, OX-1 to OX-4 [1]LC-PDA-MS, LC-Q-ToF-MS
Process-RelatedIncomplete aminolysis, Residual intermediatesImpurity 2, 3, 4, 5, 6 [2]HPLC, LC-MS, NMR
ArtificialSonication in HCN-containing acetonitrileLinagliptin urea derivative [5]LC-PDA/UV-MSn

Significance of Structural Analogues in Regulatory Compliance

Structural analogues of linagliptin—defined as chemical entities with core modifications—pose unique regulatory challenges due to their potential biological activity. Impurity S exemplifies such an analogue, sharing the xanthine-quinazolinyl backbone but differing in substituents or connectivity. These modifications arise during synthesis; for example, aminolysis byproducts or dimerization via radical initiators yield impurities with molecular weights distinct from the API [2] [6]. Regulatory agencies require explicit structural characterization of impurities exceeding identification thresholds to evaluate toxicological risks. This is achieved through spectral triangulation (MS, NMR, IR) and synthetic corroboration. For instance, a linagliptin urea derivative (formed via HCN-mediated reaction during sonication) was confirmed by comparing synthesized standards with stress-test degradants [5].

The structural similarity of Impurity S to linagliptin necessitates specialized chromatographic separation. Methods employing acetonitrile-phosphoric acid gradients (0.1% aqueous) on C18 columns effectively resolve analogues with minor polarity differences [3]. Regulatory compliance further demands method validation per ICH Q2(R1), assessing specificity, accuracy, and detection limits. In one case, replacing sonication with vortex mixing suppressed artificial urea impurity formation, underscoring how analytical procedures influence impurity profiles [5]. Such controls are critical to avoid out-of-specification (OOS) results in Good Manufacturing Practice (GMP) settings.

Table 2: Structural Analogues of Linagliptin and Their Regulatory Impact

Impurity TypeStructural FeaturesFormation MechanismRegulatory Requirement
Degradation ProductOxidized purine core (e.g., OX-1) [1]Peroxide exposure during storageICH Q1A-Q1E stability testing
Process IntermediatePhthalimide-protected piperidine [2]Incomplete aminolysis of precursor 13Synthesis process optimization
Artificial DegradantUrea-linked adduct [5]HCN addition during sample preparationAnalytical procedure adjustment
Dimer ImpurityCovalent dimer (e.g., AD-2) [1]Acid-catalyzed condensationThreshold-based identification

Linagliptin Impurity S: Definition and Classification within ICH Guidelines

Linagliptin Impurity S is classified as an organic degradation product under ICH Q3B(R2) guidelines, arising primarily under acidic or oxidative stress conditions. While its exact structure varies across literature, it consistently exhibits a molecular weight close to linagliptin (472.54 g/mol) with modifications in the aminopiperidine or butynyl side chains [1] [5]. Forced degradation studies confirm its emergence during acid hydrolysis (0.1M HCl) and oxidation (0.3% H₂O₂), with relative retention times (RRT) of 1.06–1.31 in reversed-phase chromatography [1]. This positions it within the ICH-mandated "identification threshold" of 0.10%, requiring rigorous characterization.

Analytically, Impurity S is monitored via stability-indicating methods. Gradient HPLC using 0.1% phosphoric acid/acetonitrile mobile phases (detection: 190–200 nm) achieves baseline separation from linagliptin and other impurities [3]. High-resolution LC-MS further provides fragmentation patterns for structural proposals. For example, an impurity with m/z 488.54 [M+H]⁺ (C₂₅H₂₈N₈O₃) was identified as an N-oxide derivative, while dimeric impurities (e.g., AD-2, m/z 945.08) form via acid-catalyzed condensation [1]. Such data inform regulatory submissions, specifying acceptance criteria and analytical controls.

The classification hierarchy for Impurity S adheres to ICH Q6A:

  • Identified Impurity: Structure confirmed via synthesis or spectroscopy.
  • Qualified Impurity: Safety verified through toxicological studies.
  • Unspecified Impurity: Monitored generically per ICH thresholds.Synthetic impurities (e.g., from patented routes) require supplemental validation to address manufacturing variations [6].

Table 3: Analytical Methods for Linagliptin Impurity S Detection and Control

Analytical TechniqueConditions/ParametersSuitability for Impurity SValidation Parameter
HPLC-UVC18 column; 0.1% H₃PO₄/CH₃CN gradient; 190–200 nm [3]Resolves degradants (RRT: 0.96–1.31)Specificity, LOD (0.02%)
LC-MS (SQD/HRMS)Positive ion mode; C18 column; 0.1% formic acid/MeOHConfirms MW and fragmentation patternsMass accuracy (≤5 ppm)
LC-PDAPhotodiode array (200–400 nm); C8 columnDetects chromophore shifts in analoguesPeak purity (>990)
  • Linagliptin
  • Linagliptin Impurity S
  • AD-1 (Acid Degradant 1)
  • AD-2 (Acid Degradant 2)
  • OX-1 (Oxidation Degradant 1)
  • OX-4 (Oxidation Degradant 4)
  • Linagliptin urea derivative
  • (R)-N1-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-N2-(2-hydroxyethyl)phthalamide (Impurity 2)
  • (R)-2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamoyl)benzoic acid (Impurity 3)

Properties

CAS Number

1638744-06-5

Product Name

Linagliptin impurity S

IUPAC Name

8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-enyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione

Molecular Formula

C25H29BrN8O2

Molecular Weight

553.5 g/mol

InChI

InChI=1S/C25H29BrN8O2/c1-15(26)10-12-33-21-22(30-24(33)32-11-6-7-17(27)13-32)31(3)25(36)34(23(21)35)14-20-28-16(2)18-8-4-5-9-19(18)29-20/h4-5,8-10,17H,6-7,11-14,27H2,1-3H3

InChI Key

KOVUTSTYXMWMHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Br)N5CCCC(C5)N)N(C3=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.